CYP2A5 Inhibition Potency: 3-Methyl vs. 1-Methyl Isoquinoline
In the same mouse CYP2A5 inhibition assay, 3-methylisoquinoline exhibits an IC₅₀ of 4,800 nM, whereas 1-methylisoquinoline shows an IC₅₀ of 170,000 nM, representing a ~35.4-fold higher inhibitory potency for the 3-methyl positional isomer [1][2]. Both values were curated by ChEMBL from the same publication and assay platform (Eur. J. Med. Chem. 2009, 44, 1941–51), enabling direct head-to-head comparison without inter-laboratory variability confounds.
| Evidence Dimension | IC₅₀ for inhibition of mouse cytochrome P450 2A5 (CYP2A5) |
|---|---|
| Target Compound Data | IC₅₀ = 4.80 × 10³ nM (4.8 μM) – 3-Methylisoquinoline |
| Comparator Or Baseline | IC₅₀ = 1.70 × 10⁵ nM (170 μM) – 1-Methylisoquinoline |
| Quantified Difference | ~35.4-fold (1-MeIQ IC₅₀ / 3-MeIQ IC₅₀ = 35.4) |
| Conditions | Mouse CYP2A5 inhibition assay; BindingDB data curated by ChEMBL from Eur. J. Med. Chem. 44, 1941–51 (2009) |
Why This Matters
For researchers developing CYP2A5/CYP2A6 inhibitors or conducting drug metabolism studies, the 35-fold difference means 3-methylisoquinoline provides a far more tractable hit scaffold than 1-methylisoquinoline, directly influencing compound selection and SAR campaign design.
- [1] BindingDB. BDBM50159262: 3-Methyl-isoquinoline – IC₅₀ = 4.80E+3 nM for mouse CYP2A5. Curated by ChEMBL. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50159262 View Source
- [2] BindingDB. BDBM50159268: 1-Methyl-isoquinoline – IC₅₀ = 1.70E+5 nM for mouse CYP2A5. Curated by ChEMBL. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50159268 View Source
